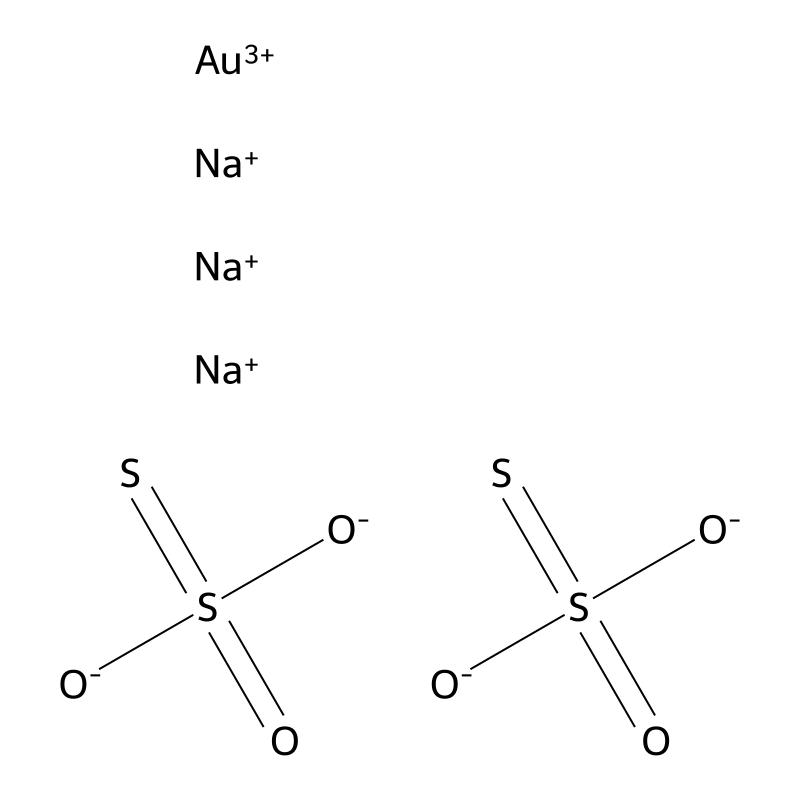trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis:
Thiosulfuric acid (H2S2O3), gold(I) sodium salt (2:1:3) exhibits catalytic activity in various chemical reactions. Studies have shown its effectiveness in:
- Oxidation reactions: The gold(I) center in the molecule can act as a Lewis acid, facilitating the oxidation of organic substrates. For example, research suggests its potential for selective oxidation of alcohols to aldehydes and ketones .
- Click chemistry: This compound can act as a catalyst for click reactions, a type of reaction known for its efficiency and versatility in chemical synthesis.
Electrochemical studies:
The unique properties of Thiosulfuric acid (H2S2O3), gold(I) sodium salt (2:1:3) make it valuable for studying various electrochemical processes. Researchers have utilized it for:
- Electrodeposition: The compound can be used as a precursor for electrodepositing gold nanoparticles, which have applications in various fields like electronics and sensors.
- Electrocatalysis: Studies suggest its potential for electrocatalytic applications, such as promoting the reduction of carbon dioxide to valuable fuels.
Nanotechnology:
The ability to control the size and shape of gold nanoparticles is crucial in nanotechnology. Thiosulfuric acid (H2S2O3), gold(I) sodium salt (2:1:3) has shown promise in:
- Synthesis of gold nanoparticles: The compound can be used to synthesize gold nanoparticles with specific size and shape distributions, making them suitable for various nanotechnology applications.
- Functionalization of nanoparticles: Researchers are exploring the use of this compound to functionalize gold nanoparticles with desired molecules, enabling their use in areas like drug delivery and bioimaging.
Medicinal chemistry:
While still in its early stages, research is exploring the potential of Thiosulfuric acid (H2S2O3), gold(I) sodium salt (2:1:3) in medicinal chemistry, particularly for:
Trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) is a complex chemical compound with the molecular formula AuNa₃O₆S₄²⁺ and a molecular weight of 490.2 g/mol. This compound is primarily recognized for its applications in various fields, including electronics, ceramics, and medicine. It is known for its unique structural properties, which include multiple sulfur atoms coordinated to gold, contributing to its chemical reactivity and biological activity. The compound is often utilized in research settings due to its high purity, typically around 95%.
- Limited information: The specific mechanism of action for sodium aurothio sulfate in various research fields is not fully elucidated and requires further investigation [2]. However, its ability to act as a precursor for gold nanoparticle formation and its potential interaction with other molecules are areas of ongoing exploration [3].
- Data scarcity: Specific information on the toxicity, flammability, and reactivity of sodium aurothio sulfate is not readily available. However, due to the presence of gold and thiosulfate moieties, it's advisable to handle it with caution following general laboratory safety practices for metal salts and sulfur-containing compounds [4, 5].
Please Note:
- Benchchem - Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3): https://www.benchchem.com/
- Smolecule - Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (213):
- [National Center for Biotechnology Information. PubChem Compound Summary for CID 10302025, Sodium aurothio sulfate. ()
- [American Chemical Society. Safety Data Sheet - Sodium Thiosulfate. ()
- "[Gold Nanoparticles - National Center for Biotechnology Information]"()
The biological activity of trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) has been studied primarily concerning its potential allergenic properties. Gold compounds are known to induce allergic reactions in some individuals, particularly when used in dental materials or jewelry. These reactions may stem from an immune response triggered by the presence of gold ions. Furthermore, the compound's ability to donate sulfur makes it relevant in therapeutic contexts, such as treating conditions related to heavy metal toxicity.
The synthesis of trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) can be achieved through various methods. One common approach involves reacting sodium thiosulfate with gold salts under controlled conditions to form the desired compound. The reaction typically occurs in aqueous solutions where temperature and pH are carefully regulated to optimize yield and purity. Another method includes the use of hydroiodic acid in ethanol and water for synthesizing thiosulfonates, which can subsequently be converted into this gold compound.
Trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) has diverse applications across multiple industries:
- Electronics: Utilized in the fabrication of conductive materials.
- Ceramics: Employed as a pigment or additive to enhance material properties.
- Medical Field: Investigated for use in treatments related to heavy metal poisoning and as a potential therapeutic agent against certain diseases.
- Jewelry: Used for its aesthetic properties but also noted for potential allergic reactions.
Studies on the interactions of trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) with biological systems have revealed its role as a sulfur donor and its potential immunogenicity. Research indicates that while it can facilitate detoxification processes, it may also provoke allergic responses in sensitive individuals. These dual aspects highlight the need for careful consideration in applications involving human exposure.
Several compounds share structural or functional similarities with trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+). Below is a comparison with notable similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium thiosulfate | Na₂S₂O₃ | Known for detoxifying cyanide and used extensively in medical applications. |
| Thiosulfuric acid | H₂S₂O₃ | Acts as a sulfur donor and has various industrial applications. |
| Gold sodium thiosulfate | AuNa₂S₂O₃ | Similar in function but differs in stoichiometry and specific applications. |
Trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) stands out due to its unique coordination chemistry involving gold and multiple sulfur atoms, which enhances its reactivity and potential therapeutic uses compared to these similar compounds .








